2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-28-18-9-7-16(8-10-18)24-21(27)14-31-22-25-17(13-30-22)11-20(26)23-12-15-5-3-4-6-19(15)29-2/h3-10,13H,11-12,14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMBPRDFXLLXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as 2-methoxyphenyl isocyanate and various sulfur-containing compounds .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents
Scientific Research Applications
Research indicates that this compound exhibits notable biological activities, particularly in the realm of cancer therapy. The thiazole moiety is critical for binding to specific molecular targets, such as enzymes and receptors involved in cancer cell proliferation.
Therapeutic Potential
The compound is being explored for its anticancer properties. Research has shown that derivatives of thiazole compounds can induce apoptosis in various cancer cell lines, including breast and colon cancers.
Case Studies
- Antitumor Activity : A study highlighted the synthesis of thiazole derivatives exhibiting cytotoxic effects against human cancer cell lines. The structural similarities suggest that 2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide could possess similar anticancer properties .
- Synthesis and Evaluation : Another study focused on synthesizing thiazole-based compounds and evaluating their anticancer efficacy. The findings suggested that modifications to the thiazole structure could enhance anticancer activity, indicating a promising avenue for further research on this specific compound .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved through methods like the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
- Attachment of Methoxyphenyl Groups : Introduced via nucleophilic substitution reactions.
- Formation of Sulfanyl Linkage : Achieved by reacting a thiol with an appropriate electrophile.
- Final Coupling : Involves coupling the thiazole derivative with the methoxyphenyl carbamoyl intermediate under suitable conditions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring and methoxyphenyl groups are crucial for its binding to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
A critical distinction lies in the central heterocycle. For instance, 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide () replaces the thiazole with a 1,2,4-triazole ring. Triazole-containing analogs often exhibit altered electronic properties and hydrogen-bonding capacity, which can influence pharmacokinetics and receptor binding compared to thiazole-based compounds .
Substituent Modifications
- Positional Isomerism: The compound 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () shares the sulfanyl-acetamide backbone but lacks the thiazole core. Instead, it incorporates a 2-aminophenyl group, which may enhance antimicrobial activity due to increased hydrogen-bond donor capacity .
- Halogen vs.
Bioactivity and Molecular Networking Insights
Molecular networking () clusters compounds based on MS/MS fragmentation patterns (cosine scores). The target compound’s thiazole-sulfanyl-acetamide framework may cluster with triazole analogs (e.g., ) due to shared fragmentation pathways (e.g., cleavage at the sulfanyl bond), suggesting structural and functional parallels despite heterocycle differences .
Comparative Data Table
Lumping Strategy and Functional Group Impact
The lumping strategy () groups compounds with analogous functional groups (e.g., sulfanyl-acetamide) into surrogate categories. While the target compound shares a sulfanyl-acetamide backbone with triazole analogs (), its thiazole core and methoxy substituents may necessitate separate categorization due to divergent reactivity and bioactivity profiles .
Biological Activity
The compound 2-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a thiazole derivative with potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of the Thiazole Ring : Achieved through cyclization of thioamide and α-haloketone precursors.
- Introduction of the Methoxyphenyl Group : Reaction with 4-methoxyphenyl isocyanate to form the carbamoyl derivative.
- Attachment of the Carbamoylmethylsulfanyl Moiety : Typically done by reacting the intermediate with a suitable thiol reagent under mild conditions.
Biological Activity
The biological activities of this compound have been investigated extensively, revealing several promising effects:
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, likely due to its ability to inhibit bacterial enzyme activity .
Anticancer Properties
Studies have demonstrated that thiazole-based compounds can inhibit cancer cell proliferation. The mechanism often involves interference with cell cycle regulation and apoptosis pathways. For instance, compounds similar to this thiazole derivative have been reported to induce multipolar mitosis in centrosome-amplified cancer cells, leading to cell death .
The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism and proliferation.
- Receptor Interaction : It could interact with receptors on cancer cells, modulating signaling pathways that regulate growth and survival .
Case Studies
- Anticancer Efficacy : A study on related thiazole compounds revealed IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Antimicrobial Studies : Comparative analysis showed that derivatives with similar functional groups had enhanced antimicrobial potency against resistant bacterial strains .
Comparative Analysis
The following table summarizes the biological activities of this compound and related compounds:
Q & A
Q. What are the common synthetic routes for synthesizing thiazole-containing acetamide derivatives like this compound?
The synthesis typically involves thiazole ring formation followed by coupling reactions. For example:
- Thiazole core construction : Cyclocondensation of thiourea derivatives with α-haloketones or via palladium-catalyzed reductive cyclization of nitroarenes ().
- Sulfanyl-acetamide coupling : Reaction of the thiazole intermediate with carbamoylmethylsulfanyl groups ().
- Final functionalization : N-alkylation with 2-methoxybenzyl groups ().
Key challenges include controlling regioselectivity in thiazole formation and minimizing side reactions during coupling steps.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
A multi-technique approach is recommended:
- X-ray crystallography : Resolves bond lengths/angles (e.g., C–S bond at 1.73 Å in thiazole rings, as seen in related structures ).
- NMR spectroscopy : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–3.9 ppm and aromatic protons in the 6.8–7.4 ppm range ).
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., exact mass ±1 ppm error ).
Q. What preliminary biological activities are reported for structurally similar thiazole-acetamide compounds?
Thiazole derivatives exhibit:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria ().
- Anticancer potential : IC₅₀ ranges of 10–50 µM in cell lines (e.g., MCF-7 breast cancer) via kinase inhibition ().
- Solubility limitations : Many analogs show poor aqueous solubility (<50 µg/mL), requiring formulation optimization ().
Advanced Research Questions
Q. How can researchers address contradictory data in biological activity assays for this compound?
Contradictions often arise from assay conditions or impurity profiles:
- Assay variability : Compare results across standardized protocols (e.g., CLSI guidelines for antimicrobial testing vs. MTT assays for cytotoxicity ).
- Purity validation : Use HPLC-MS to rule out impurities >95% ().
- Mechanistic studies : Employ target-specific assays (e.g., enzyme inhibition kinetics) to distinguish direct activity from off-target effects .
Q. What strategies improve the synthetic yield of the thiazole intermediate?
Optimization approaches include:
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance cyclization efficiency ().
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity ().
- Temperature control : Maintaining 60–80°C minimizes side-product formation ().
Reported yields range from 40–65% for similar pathways ().
Q. How can computational methods guide the design of derivatives with enhanced activity?
- Molecular docking : Predict binding to targets like EGFR or DHFR (e.g., docking scores <−8 kcal/mol correlate with experimental IC₅₀ values ).
- QSAR modeling : Use descriptors like logP and polar surface area to optimize solubility/bioavailability ().
- ADMET prediction : Tools like SwissADME assess metabolic stability and toxicity risks ().
Q. What safety precautions are critical when handling this compound in the lab?
Q. How can researchers resolve discrepancies in solubility data between computational predictions and experimental results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
